3,5-Dibromo-4-hydroxybenzylamine hydrochloride
Description
Significance as a Key Building Block in Organic Synthesis
The structure of 3,5-Dibromo-4-hydroxybenzylamine (B1612720) hydrochloride, featuring a hydroxyl group, a benzylamine (B48309) moiety, and two bromine atoms on an aromatic ring, makes it an exemplary building block in organic synthesis. This arrangement of functional groups provides chemists with several handles to introduce new functionalities and build upon the core structure. The synthesis of this compound typically involves the reduction of the corresponding aldehyde, 3,5-dibromo-4-hydroxybenzaldehyde (B181551), often followed by treatment with hydrochloric acid to form the hydrochloride salt. nih.gov This salt form can enhance the compound's stability and solubility in certain solvents.
The presence of the primary amine allows for a variety of reactions, including amidation, alkylation, and the formation of Schiff bases. The phenolic hydroxyl group can undergo etherification, esterification, and other modifications. Furthermore, the two bromine atoms are key to its utility, as they can participate in a range of cross-coupling reactions, which are fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds.
Role as a Versatile Synthetic Intermediate in Complex Molecule Construction
The true power of 3,5-Dibromo-4-hydroxybenzylamine hydrochloride lies in its application as a versatile intermediate in the multi-step synthesis of complex molecules, particularly those found in nature. A prime example of this is its implicit role in the synthesis of bastadins, a class of brominated tyrosine-derived metabolites isolated from marine sponges. nih.gov Bastadins exhibit a wide range of biological activities and are characterized by their complex macrocyclic structures containing multiple 3,5-dibromo-4-hydroxyphenyl units. The synthesis of these intricate molecules often involves the coupling of smaller, functionalized fragments that mirror the structure of 3,5-Dibromo-4-hydroxybenzylamine.
While synthetic routes may not always start directly with the hydrochloride salt, the core 3,5-dibromo-4-aminomethylphenol structure is a recurring and essential motif. Synthetic strategies towards bastadins and other marine natural products often involve the preparation of such brominated phenolic units, which are then elaborated and coupled to construct the final complex architecture. nih.govresearchgate.net This underscores the importance of this structural unit as a key precursor in the total synthesis of biologically active natural products.
Structural Features Conferring Unique Reactivity and Functionalization Potential
The unique reactivity of this compound is a direct consequence of its distinct structural features. Each functional group imparts specific chemical properties that can be selectively targeted.
The amine group is a nucleophilic center, readily participating in reactions with electrophiles. This allows for the straightforward introduction of a wide variety of substituents at the benzylic position, enabling the synthesis of a diverse library of derivatives.
The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile. This facilitates O-alkylation and O-acylation reactions. The hydroxyl group also activates the aromatic ring towards electrophilic substitution, although the presence of the two deactivating bromine atoms modulates this reactivity.
The two bromine atoms are perhaps the most significant feature for modern synthetic applications. Their presence on the aromatic ring opens the door to a vast array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. nih.govnih.gov These reactions are powerful tools for forming new carbon-carbon bonds, allowing for the connection of the brominated phenolic core to other organic fragments. The differential reactivity of the C-Br bond compared to other functional groups allows for selective and controlled bond formation. nih.gov
Below is a table summarizing the reactivity of the functional groups:
| Functional Group | Type of Reactions | Potential for Functionalization |
| Amine (NH2) | Nucleophilic substitution, Acylation, Reductive amination | Introduction of alkyl, acyl, and other nitrogen-containing groups. |
| Hydroxyl (OH) | O-alkylation, O-acylation, Etherification | Modification of the phenolic group to ethers, esters, etc. |
| Bromine (Br) | Palladium-catalyzed cross-coupling (e.g., Suzuki, Stille, Heck) | Formation of new C-C and C-heteroatom bonds, linking to other molecular fragments. |
Overview of Research Trajectories Involving Halogenated Phenolic Amines
The study of halogenated phenolic amines, such as this compound, is part of a broader research trend focused on the synthesis and application of halogenated natural products and their analogues. Marine organisms, in particular, are a rich source of structurally diverse and biologically active halogenated compounds. nih.govnih.gov
Current research trajectories in this area include:
Total Synthesis of Marine Natural Products: A significant focus is on the total synthesis of complex brominated alkaloids and other metabolites isolated from marine sponges and other organisms. nih.govresearchgate.net These efforts not only provide access to these often scarce compounds for biological evaluation but also drive the development of new synthetic methodologies.
Medicinal Chemistry and Drug Discovery: The unique biological activities of many halogenated natural products have spurred interest in the synthesis of analogues for drug discovery programs. nih.gov The bromine atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
Development of New Synthetic Methods: The presence of halogen atoms on aromatic rings provides a platform for the development and application of novel cross-coupling and C-H functionalization reactions. Researchers are continually seeking more efficient and selective ways to manipulate these halogenated scaffolds.
Biomimetic Synthesis: There is growing interest in developing synthetic routes that mimic the proposed biosynthetic pathways of halogenated natural products in living organisms. This approach can lead to more efficient and elegant syntheses.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(aminomethyl)-2,6-dibromophenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO.ClH/c8-5-1-4(3-10)2-6(9)7(5)11;/h1-2,11H,3,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETWXRDQBCVAEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br2ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry
Direct Synthetic Routes to 3,5-Dibromo-4-hydroxybenzylamine (B1612720) and its Hydrochloride Salt
Direct synthesis routes typically commence from an advanced intermediate, such as a correspondingly substituted benzaldehyde, and focus on the efficient creation of the aminomethyl group.
The formation of the benzylamine (B48309) moiety from its aldehyde precursor, 3,5-Dibromo-4-hydroxybenzaldehyde (B181551), is a critical step that relies on reduction techniques. A common strategy is reductive amination. This can be achieved through a one-pot reaction or via the formation and subsequent reduction of an intermediate imine or oxime.
One documented method involves reacting 3,5-dibromo-4-hydroxybenzaldehyde with hydrazine (B178648) in methanol (B129727) under reflux conditions to form the corresponding amine. Another versatile approach is catalytic hydrogenation. For instance, the synthesis of the related compound 4-hydroxybenzylamine (B1666329) is achieved by reacting p-hydroxybenzaldehyde with ammonia (B1221849) in ethanol (B145695) in the presence of a Raney nickel catalyst under high-pressure hydrogen. prepchem.com This method, when applied to the dibrominated analog, offers a direct conversion of the aldehyde to the primary amine.
Below is a table summarizing common reduction-based approaches for this conversion:
Table 1: Reduction-Based Methods for Benzylamine Formation
| Precursor | Reagents & Conditions | Reducing Agent | Product |
| 3,5-Dibromo-4-hydroxybenzaldehyde | Hydrazine, Methanol, Reflux | Hydrazine | 3,5-Dibromo-4-hydroxybenzylamine |
| 3,5-Dibromo-4-hydroxybenzaldehyde | Ammonia, Ethanol, H₂ (100 atm), Room Temp | Catalytic Hydrogenation (Raney Ni) | 3,5-Dibromo-4-hydroxybenzylamine |
| 3,5-Dibromo-4-hydroxybenzaldehyde Oxime | H₂/Catalyst or Metal/Acid | Catalytic Hydrogenation or Dissolving Metal Reduction | 3,5-Dibromo-4-hydroxybenzylamine |
Hydroxybenzylammonium compounds are noted for their ability to undergo reversible elimination reactions to form quinone methide intermediates, a characteristic influenced by the aromatic scaffold. chemrxiv.orgrsc.org This reactivity underscores the importance of controlled conditions during synthesis to ensure the stability of the final product.
Once the free base, 3,5-Dibromo-4-hydroxybenzylamine, is synthesized, it is converted to its hydrochloride salt to enhance stability and facilitate handling. This is typically achieved by treating a solution of the amine with hydrochloric acid. For example, a procedure may involve the slow addition of 36% hydrochloric acid to the reaction mixture containing the amine. google.com The resulting hydrochloride salt, being less soluble in nonpolar organic solvents, precipitates out of the solution and can be collected by filtration.
Purification is crucial to remove unreacted starting materials and byproducts. The crude hydrochloride salt is often purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and ether. prepchem.com The final product is then dried under vacuum to remove residual solvents.
Preparation from Key Halogenated Phenolic Precursors
The synthesis of 3,5-Dibromo-4-hydroxybenzylamine hydrochloride often relies on the availability of key halogenated phenolic precursors, which are themselves synthesized through specific bromination and functional group transformation reactions.
A viable synthetic pathway can originate from 2,6-Dibromophenol derivatives. chemicalbook.com A multi-step process starting from p-cresol (B1678582) is a well-documented example. google.comgoogle.com This process involves the initial nuclear bromination of p-cresol to yield 2,6-dibromo-p-cresol. google.com This intermediate is then subjected to a more aggressive side-chain bromination at elevated temperatures (150-160°C) to form 4-hydroxy-3,5-dibromobenzal bromide. google.comgoogle.com The final step in this precursor synthesis is the hydrolysis of the benzal bromide, typically by heating with water, to yield the key intermediate, 3,5-dibromo-4-hydroxybenzaldehyde. google.com This aldehyde then undergoes the reduction-based amination as described previously.
Table 2: Synthesis Pathway from p-Cresol
| Step | Starting Material | Key Reagents | Intermediate/Product |
| 1 | p-Cresol | Bromine, 15-30°C | 2,6-dibromo-p-cresol |
| 2 | 2,6-dibromo-p-cresol | Bromine, 150-160°C, UV light | 4-hydroxy-3,5-dibromobenzal bromide |
| 3 | 4-hydroxy-3,5-dibromobenzal bromide | Water, 90-100°C | 3,5-Dibromo-4-hydroxybenzaldehyde |
Derivation from 3,5-Dibromo-4-hydroxybenzaldehyde
3,5-Dibromo-4-hydroxybenzaldehyde is the most direct and crucial precursor for synthesizing the target compound. sigmaaldrich.comnih.gov The primary transformation required is the conversion of the aldehyde functional group (-CHO) into an aminomethyl group (-CH₂NH₂).
As detailed in section 2.1.1, this is accomplished via reductive amination. The synthesis involves refluxing 3,5-dibromo-4-hydroxybenzaldehyde with a source of ammonia (like hydrazine) in a solvent such as methanol, followed by treatment with hydrochloric acid. This directly yields the desired amine hydrochloride. The aldehyde itself is synthesized from precursors like p-cresol or p-Hydroxybenzaldehyde through controlled bromination reactions. google.comgoogle.com
Optimization of Reaction Conditions and Yields in Academic Synthesis
In the synthesis of 3,5-dibromo-4-hydroxybenzaldehyde from p-cresol, precise control of reaction parameters is critical. A patented method highlights the importance of a two-stage bromination process to maximize yield and product quality. google.com Low-temperature bromination (32-42°C) is first employed for the nuclear bromination, followed by high-temperature bromination (145-168°C) for the side chain. google.com The subsequent hydrolysis step is also optimized by controlling the temperature (85-120°C) and reaction time (4-5 hours) to ensure complete conversion and minimize water content in the final product, achieving yields around 82.5%. google.com
Table 3: Optimized Conditions for 3,5-Dibromo-4-hydroxybenzaldehyde Synthesis
| Parameter | Optimized Condition | Purpose |
| Nuclear Bromination Temp. | 32-42°C | Selective bromination of the aromatic ring |
| Side-Chain Bromination Temp. | 145-168°C | Bromination of the methyl group |
| Hydrolysis Temp. | 85-120°C | Efficient conversion of benzal bromide to aldehyde |
| Hydrolysis Time | 4-5 hours | Ensure reaction completion |
For the final reductive amination step, optimization involves the choice of reducing agent, catalyst, solvent, and reaction conditions such as temperature and pressure. In a comparable synthesis of 4-hydroxybenzylamine, a yield of 85% was achieved using Raney nickel as a catalyst under 100 atmospheres of hydrogen pressure at room temperature for 6 hours. prepchem.com Similar optimization for the dibrominated analogue would involve screening catalysts and adjusting pressure and temperature to maximize the conversion of the aldehyde to the amine while minimizing side reactions.
Green Chemistry Principles in the Synthesis of Halogenated Benzylamines
The synthesis of halogenated benzylamines, including this compound, is increasingly being scrutinized through the lens of green chemistry. This field of chemical science focuses on designing products and processes that minimize the use and generation of hazardous substances. nih.gov The twelve principles of green chemistry provide a framework for evaluating and improving the environmental performance of synthetic routes. nih.gov Key principles applicable to the synthesis of compounds like 3,5-Dibromo-4-hydroxybenzylamine include maximizing atom economy, using safer solvents and reagents, employing catalysis, and designing for energy efficiency.
Atom Economy and Waste Reduction
Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. chembam.com Traditional synthetic methods, particularly those involving stoichiometric reagents, often exhibit poor atom economy and generate significant waste. For instance, the Gabriel synthesis, a classical method for preparing primary amines, is known for its extremely low atom economy due to the formation of stoichiometric quantities of phthalic acid derivatives as byproducts. primescholars.com
In the context of halogenation, the use of elemental bromine (Br₂) in chlorinated solvents like dichloromethane (B109758) or carbon tetrachloride is effective but poses significant hazards due to bromine's volatility and corrosiveness and the toxicity of the solvents. chegg.com Furthermore, substitution reactions using such reagents often generate stoichiometric byproducts, such as hydrobromic acid, which can contribute to a lower atom economy and require neutralization steps, adding to the waste stream.
A more comprehensive metric is the Environmental Factor (E-Factor), defined as the total mass of waste generated per mass of product. chembam.com The pharmaceutical industry, which produces complex molecules like halogenated benzylamines, historically has a very high E-Factor, often ranging from 25 to over 100, indicating that for every kilogram of product, 25 to 100 kilograms of waste are produced. chembam.com Other metrics like Process Mass Intensity (PMI) are also employed, which consider the total mass input (raw materials, solvents, reagents) relative to the mass of the final product, providing a holistic view of the process's efficiency. nih.govwalisongo.ac.id
Greener Bromination Strategies
The bromination of the phenolic ring is a key step in the synthesis of 3,5-Dibromo-4-hydroxybenzylamine. Phenols are highly activated aromatic systems, which allows for bromination under milder conditions compared to less activated rings like benzene. savemyexams.com This inherent reactivity can be leveraged for greener synthesis.
Traditional vs. Greener Approaches to Bromination:
| Feature | Traditional Method | Greener Method |
| Brominating Agent | Elemental Bromine (Br₂) | In situ generated BrOH from NaBr/NaBrO₃ google.com |
| Solvent | Chlorinated Solvents (e.g., CCl₄, CHCl₃) google.com | Water google.com |
| Catalyst | Lewis Acids (sometimes required) | None required google.com |
| Temperature | Often requires heating/reflux google.com | Ambient room temperature google.com |
| Waste | Halogenated solvent waste, HBr byproduct | Aqueous salt solution |
| Safety | Uses hazardous, volatile, and corrosive liquid bromine; carcinogenic solvents google.com | Avoids liquid bromine and toxic organic solvents; uses solid, stable salts google.com |
An eco-friendly process for the synthesis of a key precursor, 3,5-dibromo-4-hydroxybenzonitrile, exemplifies these principles. This method avoids the use of hazardous liquid bromine by generating the active brominating species (in situ hypobromous acid) from a stable, solid mixture of sodium bromide and sodium bromate (B103136) in an aqueous medium at room temperature. google.comgoogle.com This approach achieves high yields (91-99%) and purity without the need for toxic organic solvents or catalysts, significantly improving the safety and environmental profile of the bromination step. google.com
Catalytic and Alternative Methods
Catalysis is a cornerstone of green chemistry, offering pathways that are more selective, have higher yields, and operate under milder conditions than stoichiometric alternatives.
Catalytic Reduction: The conversion of a nitrile group (as in 3,5-dibromo-4-hydroxybenzonitrile) to a benzylamine can be achieved through catalytic hydrogenation. This method is highly atom-economical, as it uses molecular hydrogen (H₂) with a metal catalyst (e.g., Palladium, Nickel), and the only byproduct is typically trace amounts of secondary amines. This is a much greener alternative to reductions that use stoichiometric metal hydrides, which generate large amounts of inorganic waste.
Enzymatic Halogenation: Biocatalysis using halogenase enzymes presents a highly advanced green chemistry approach. These enzymes can catalyze the regioselective halogenation of aromatic compounds under mild aqueous conditions, utilizing simple halide salts. researchgate.net This method offers unparalleled selectivity, potentially eliminating the need for protecting groups and reducing downstream purification steps, thereby minimizing waste. researchgate.net
Microwave-Assisted Synthesis: The use of microwave irradiation as an alternative energy source can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. rsc.org Solvent-free microwave conditions have been successfully applied to the synthesis of various benzylamine derivatives, embodying the principles of energy efficiency and waste prevention. rsc.org
Comparative Analysis of Synthetic Routes
To illustrate the impact of applying green chemistry principles, two hypothetical synthetic routes to 3,5-Dibromo-4-hydroxybenzylamine can be compared using green metrics.
Route 1: Traditional Stoichiometric Route
Bromination: p-Hydroxybenzaldehyde is brominated using 2 equivalents of molecular bromine (Br₂) in a chlorinated solvent like chloroform (B151607) (CHCl₃).
Reductive Amination: The resulting 3,5-dibromo-4-hydroxybenzaldehyde undergoes reductive amination using a stoichiometric reducing agent like sodium borohydride (B1222165) and ammonia.
Route 2: Greener Catalytic Route
Greener Bromination: 4-hydroxybenzonitrile (B152051) is brominated using an in situ generated brominating agent from NaBr and NaBrO₃ in water. google.com
Catalytic Reduction: The resulting 3,5-dibromo-4-hydroxybenzonitrile is reduced to the benzylamine via catalytic hydrogenation using H₂ gas over a palladium catalyst.
The following table provides an estimated comparison of these two routes based on key green chemistry metrics.
Interactive Data Table: Green Metrics Comparison for Synthetic Routes
| Metric | Route 1 (Traditional) | Route 2 (Greener) | Green Chemistry Goal |
| Atom Economy | ~45% | ~85% | Maximize (Approach 100%) walisongo.ac.id |
| Reagents | Hazardous (Br₂, NaBH₄), Stoichiometric | Safer (NaBr/NaBrO₃), Catalytic (H₂) | Use safer, catalytic reagents walisongo.ac.id |
| Solvents | Chlorinated (Carcinogenic) | Water (Benign) | Use safer solvents or no solvent nih.gov |
| Byproducts | HBr, Borate (B1201080) salts, Organic solvent waste | Water, NaCl | Minimize or eliminate byproducts primescholars.com |
| Energy Input | Likely requires heating/cooling | Ambient temperature reactions | Minimize energy requirements nih.gov |
| Estimated PMI | High (>100) | Low (<20) | Minimize (Approach 1) walisongo.ac.id |
Note: Values are estimations based on typical reaction stoichiometries and procedures. Atom economy for Route 1 is lowered by byproducts like HBr and borate salts. Route 2 has a much higher atom economy as the main byproduct of the reduction step is water.
Chemical Reactivity and Derivatization Strategies
Reactivity of the Benzylamine (B48309) Functional Group
The benzylamine functional group is a primary amine where the nitrogen atom is attached to a benzyl (B1604629) group. Unlike aniline, the lone pair of electrons on the nitrogen atom is not delocalized into the aromatic ring, making benzylamine a stronger base and a more effective nucleophile. quora.com
The primary amine group of 3,5-Dibromo-4-hydroxybenzylamine (B1612720) possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This allows it to participate in a variety of amination reactions, most notably N-alkylation and N-acylation.
N-Alkylation: Benzylamines can be alkylated by reacting with alkyl halides. The reaction proceeds via a nucleophilic substitution mechanism, typically SN2, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. This process can be difficult to control, often leading to mixtures of mono-, di-, and tri-alkylated products, as well as the formation of quaternary ammonium (B1175870) salts. uomustansiriyah.edu.iq The benzyl group itself can be used as a protecting group for amines, which can later be removed by hydrogenolysis. wikipedia.org
N-Acylation: The reaction with acid chlorides or anhydrides yields N-benzylamides. This nucleophilic acyl substitution is generally easier to control than N-alkylation, as the resulting amide is significantly less nucleophilic than the starting amine, preventing over-acylation. uomustansiriyah.edu.iq
Reductive Amination: Reductive amination involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine, which is then reduced in situ to a more substituted amine. This is a common method for synthesizing secondary and tertiary amines. uomustansiriyah.edu.iqnih.gov
The reactivity of the benzylamine can be influenced by the substituents on the aromatic ring. The electron-withdrawing nature of the bromine atoms in 3,5-Dibromo-4-hydroxybenzylamine can slightly decrease the nucleophilicity of the amine group compared to unsubstituted benzylamine.
| Reaction Type | Reagent | Product Type | General Mechanism |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine, Quaternary Salt | Nucleophilic Substitution (SN2) |
| N-Acylation | Acid Chloride (RCOCl) or Anhydride | Amide | Nucleophilic Acyl Substitution |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent (e.g., NaBH4) | Secondary/Tertiary Amine | Imine formation followed by reduction |
Primary amines, including 3,5-Dibromo-4-hydroxybenzylamine, readily react with aldehydes and ketones in a condensation reaction to form imines, commonly known as Schiff bases. organic-chemistry.orggoogle.com This reaction is typically catalyzed by acid or base and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.
The reaction is reversible, and the position of the equilibrium can be influenced by the reaction conditions. Removal of water, for instance by azeotropic distillation, drives the reaction toward the formation of the imine. google.com A variety of catalysts, including V₂O₅ with H₂O₂, have been used to facilitate the synthesis of imines from benzylamines. rsc.orgrsc.org Studies have shown that Schiff bases can be synthesized from the related precursor, 3,5-dibromosalicylaldehyde (B1199182), by condensation with various amines. nih.gov Similarly, other halogenated salicylaldehydes, like 3,5-diiodosalicylaldehyde, have been used to create Schiff bases with potential biological activity. researchgate.netresearchgate.net
| Step | Description |
|---|---|
| 1. Nucleophilic Attack | The amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde or ketone. |
| 2. Proton Transfer | A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate. |
| 3. Protonation of Hydroxyl | The hydroxyl group of the carbinolamine is protonated (often by an acid catalyst) to form a good leaving group (water). |
| 4. Dehydration | The lone pair on the nitrogen helps to eliminate the water molecule, forming a double bond and a positively charged iminium ion. |
| 5. Deprotonation | A base removes a proton from the nitrogen, yielding the neutral imine (Schiff base). |
Transformations Involving the Halogenated Phenolic Moiety
The phenolic ring of 3,5-Dibromo-4-hydroxybenzylamine is highly substituted, which significantly influences its reactivity. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the two bromine atoms are deactivating yet also ortho-, para-directing. byjus.comwikipedia.org
Phenols are highly susceptible to electrophilic aromatic substitution because the hydroxyl group is a powerful activating substituent that stabilizes the intermediate arenium ion. byjus.com This high reactivity means that reactions like halogenation can occur even without a Lewis acid catalyst. byjus.com For instance, when phenol (B47542) is treated with bromine water, it readily forms a white precipitate of 2,4,6-tribromophenol. byjus.comyoutube.com
In 3,5-Dibromo-4-hydroxybenzylamine, the positions ortho to the strongly activating hydroxyl group (positions 2 and 6) are already occupied by bromine atoms. The para position is occupied by the benzylamine group. This substitution pattern suggests that further electrophilic aromatic substitution on the ring would be sterically hindered and electronically disfavored. The existing bromine atoms are deactivating, and the -CH₂NH₃⁺ group (in the hydrochloride salt) is also deactivating and meta-directing. wikipedia.org Therefore, forcing conditions would likely be required to introduce another substituent onto the ring, and the reaction would likely be complex.
The phenolic moiety is susceptible to both oxidation and reduction reactions.
Oxidation: Phenols can be oxidized to form various products, including quinones. researchgate.net The presence of electron-donating groups generally facilitates oxidation. In the environment, manganese oxides can catalyze the oxidation of phenols, and in the presence of bromide ions, this can lead to the formation of brominated phenolic compounds. nih.gov The hydroxyl group of 3,5-Dibromo-4-hydroxybenzylamine could potentially be oxidized to form a corresponding quinone-like structure, although the specific products would depend on the oxidizing agent and reaction conditions.
Reduction: The bromine atoms on the phenolic ring can be removed through reductive dehalogenation. This can be achieved using various methods, including catalytic hydrogenation. Such a reaction would yield 4-hydroxybenzylamine (B1666329). Conversely, the aromatic ring itself can be reduced to a cyclohexyl ring under more vigorous hydrogenation conditions. chemicalbook.com
Mechanistic Investigations of Reaction Pathways
Understanding the mechanisms of the reactions involving 3,5-Dibromo-4-hydroxybenzylamine is crucial for predicting its behavior and designing synthetic routes.
Amination Reactions: As mentioned, N-alkylation of the benzylamine group typically follows an SN2 mechanism. The rate of this reaction is dependent on the concentration of both the amine and the alkylating agent, as well as the steric hindrance around the reacting centers. researcher.life
Imine Formation: The mechanism of imine formation is a well-established acid- or base-catalyzed nucleophilic addition-elimination reaction. The rate-determining step can vary depending on the pH. Under neutral or slightly acidic conditions, the dehydration of the carbinolamine intermediate is often the slowest step. researcher.life
Electrophilic Aromatic Substitution: The general mechanism for electrophilic aromatic substitution involves a two-step process. youtube.com First, the π-electron system of the aromatic ring attacks an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org In the second step, a base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring. youtube.com The first step, which involves the disruption of aromaticity, is typically the rate-determining step. youtube.com For phenols, the high electron density donated by the hydroxyl group makes this initial attack on the electrophile particularly rapid. byjus.com
Computational Elucidation of Reaction Mechanisms
While specific computational studies on the reaction mechanisms of 3,5-Dibromo-4-hydroxybenzylamine hydrochloride are not extensively documented in publicly available literature, insights can be drawn from computational analyses of its parent compound, 4-hydroxybenzylamine, and related substituted aromatic systems.
Computational studies on 4-hydroxybenzylamine have highlighted the importance of intermolecular interactions in guiding its reactivity. For instance, in reactions with formaldehyde, computational calculations have shown that 4-hydroxybenzylamine can form dimers in solution through O–H···N hydrogen bonds. rsc.orgrsc.org These dimers can be further stabilized by π-stacking interactions, pre-organizing the molecules for specific reaction pathways, such as macrocyclization. rsc.orgrsc.org This "hydrogen bond-assisted macrocyclic synthesis" strategy demonstrates how non-covalent interactions can dictate the course of a chemical transformation. rsc.org
For 3,5-Dibromo-4-hydroxybenzylamine, the presence of two bromine atoms ortho to the hydroxyl group introduces significant electronic and steric effects. These effects would be a key focus of any computational elucidation of its reaction mechanisms. Density Functional Theory (DFT) calculations could be employed to model the electronic distribution within the molecule and predict its reactivity.
The bromine atoms, being highly electronegative, would be expected to withdraw electron density from the aromatic ring via the inductive effect. This would render the aromatic ring less susceptible to electrophilic attack compared to unsubstituted 4-hydroxybenzylamine. Conversely, the lone pairs on the bromine atoms could participate in resonance, donating electron density back to the ring, although this effect is generally weaker than their inductive withdrawal. Computational models, such as the calculation of electrostatic potential maps, would be invaluable in visualizing the electron-rich and electron-poor regions of the molecule, thereby predicting the most likely sites for electrophilic and nucleophilic attack.
Furthermore, computational modeling could be used to investigate the transition states of potential derivatization reactions. For example, in the case of N-alkylation or N-acylation of the primary amine, DFT calculations could determine the activation energies for different reaction pathways, providing insights into the most favorable reaction conditions. Similarly, for reactions involving the hydroxyl group, such as O-alkylation or O-acylation, computational analysis could predict the relative ease of these transformations.
A theoretical study on the reactivity of para-substituted phenols using DFT has shown that halogen substituents influence the global and local reactivity indices, such as the HOMO-LUMO gap, electrophilicity, and nucleophilicity. imist.ma Such computational approaches could be applied to 3,5-Dibromo-4-hydroxybenzylamine to quantify the impact of the bromine atoms on its reactivity profile.
The following table summarizes the predictable influence of the substituents on the reactivity of the aromatic ring, which can be further quantified by computational methods.
| Substituent | Position | Electronic Effect | Predicted Impact on Aromatic Ring Reactivity |
| -OH | para to benzylamine | Electron-donating (resonance) | Activation towards electrophilic substitution |
| -Br | ortho to -OH | Electron-withdrawing (induction) > Electron-donating (resonance) | Deactivation towards electrophilic substitution |
| -CH₂NH₃⁺ | para to -OH | Electron-withdrawing (induction) | Deactivation towards electrophilic substitution |
Kinetic and Thermodynamic Studies of Chemical Transformations
Experimental kinetic and thermodynamic data for the chemical transformations of this compound are scarce in the literature. However, the reactivity of this compound can be inferred from studies on analogous systems, such as bromophenols and substituted benzylamines.
The proton transfer reactions involving the phenolic hydroxyl group and the primary amine are fundamental to understanding the reactivity of this molecule. Thermodynamic studies on proton transfer between bromophenol blue and various aliphatic amines have shown that both inductive and steric effects play a crucial role in determining the equilibrium constants (K), and the changes in enthalpy (ΔH°) and entropy (ΔS°) of the reaction. rsc.org For 3,5-Dibromo-4-hydroxybenzylamine, the electron-withdrawing bromine atoms would be expected to increase the acidity of the phenolic proton, thus affecting the thermodynamics of its acid-base reactions.
Kinetic studies on the elimination reactions of hydroxybenzylammoniums have demonstrated that the stability of the aromatic system is a key factor in determining the reaction rates. rsc.orgchemrxiv.org The formation of a quinone methide intermediate via the elimination of the amine from a p-hydroxybenzylammonium compound is a critical step. rsc.orgchemrxiv.org The rate of this elimination is influenced by the energy required for dearomatization of the phenyl ring. rsc.orgchemrxiv.org In the case of this compound, the electronic effects of the bromine atoms would likely influence the stability of the quinone methide intermediate and thus the kinetics of any reactions proceeding through this pathway.
The following table presents hypothetical kinetic and thermodynamic parameters for a generic derivatization reaction of 4-hydroxybenzylamine and predicts the qualitative impact of the 3,5-dibromo substitution.
| Compound | Reaction | Predicted Relative Rate Constant (k) | Predicted Thermodynamic Stability of Product |
| 4-Hydroxybenzylamine | Electrophilic Aromatic Substitution | k_ref | Thermodynamically favored |
| 3,5-Dibromo-4-hydroxybenzylamine | Electrophilic Aromatic Substitution | k < k_ref | Less favored due to steric hindrance and electronic deactivation |
| 4-Hydroxybenzylamine | Nucleophilic attack at benzylic carbon | k'_ref | Thermodynamically favored |
| 3,5-Dibromo-4-hydroxybenzylamine | Nucleophilic attack at benzylic carbon | k' ≈ k'_ref | Similar stability, minor electronic influence |
It is important to note that these are predictions based on general chemical principles and data from related compounds. Detailed kinetic and thermodynamic studies on this compound are necessary to provide quantitative data and a comprehensive understanding of its chemical transformations. Such studies would involve monitoring reaction progress over time using techniques like UV-Vis spectroscopy or HPLC to determine rate constants, and employing methods such as calorimetry to measure the thermodynamic parameters of the reactions.
Applications in Advanced Organic and Inorganic Synthesis
Precursor in the Synthesis of Complex Organic Scaffolds
The reactivity of the benzylamine (B48309) and the substituted aromatic ring of 3,5-Dibromo-4-hydroxybenzylamine (B1612720) hydrochloride allows for its theoretical use as a starting material in the construction of intricate organic molecules, including heterocyclic systems and analogs of natural products.
Construction of Nitrogen-Containing Heterocycles (e.g., Isoquinolines)
Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals and biologically active compounds. One of the most prominent methods for synthesizing isoquinoline (B145761) and its derivatives is the Pictet-Spengler reaction. wikipedia.orgnih.gov This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions. wikipedia.org While 3,5-Dibromo-4-hydroxybenzylamine is a benzylamine rather than a β-arylethylamine, its structural motif can be envisioned as a precursor to intermediates suitable for isoquinoline synthesis through various synthetic strategies.
For instance, the benzylamine moiety could undergo reactions to extend the carbon chain, thereby forming a β-arylethylamine derivative that could then participate in a Pictet-Spengler reaction. The presence of the electron-donating hydroxyl group on the aromatic ring would facilitate the electrophilic aromatic substitution required for ring closure. The bromo-substituents would be expected to influence the regioselectivity of the cyclization and would remain as handles for further functionalization of the resulting isoquinoline scaffold.
Alternative modern methods for isoquinoline synthesis involve transition metal-catalyzed C-H activation and annulation of primary benzylamines. organic-chemistry.orgnih.gov In such a reaction, 3,5-Dibromo-4-hydroxybenzylamine hydrochloride could theoretically serve as the benzylamine component, reacting with a suitable coupling partner to construct the isoquinoline core.
Table 1: Hypothetical Reaction Parameters for Isoquinoline Synthesis
| Reaction Type | Catalyst | Coupling Partner | Solvent | Temperature (°C) | Potential Product |
|---|---|---|---|---|---|
| Pictet-Spengler | H+ (acid) | Aldehyde/Ketone | Protic Solvent | 80-120 | Tetrahydroisoquinoline |
Integration into Natural Product Analogs and Derivatives
Brominated phenols are a class of compounds found in various marine organisms and often exhibit significant biological activity. mdpi.comresearchgate.netnih.gov The 3,5-dibromo-4-hydroxyphenyl moiety of the title compound is a structural feature present in some marine natural products. nih.gov This makes this compound a potentially valuable starting material for the synthesis of analogs and derivatives of these natural products.
Synthetic chemists can utilize the primary amine for coupling with other molecules, while the phenolic hydroxyl and bromine atoms offer sites for further chemical modification. For example, the amine could be acylated or alkylated to build more complex side chains, mimicking the structures of naturally occurring bioactive compounds. The bromine atoms can be used in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds, thus creating a library of novel compounds for biological screening.
Functionalization of Biomolecules for Research Probes
The ability to selectively modify biomolecules like proteins is crucial for studying their function and for the development of new diagnostics and therapeutics. The functional groups of this compound suggest its potential utility in the design of chemical probes for biomolecule research.
Chemoselective Ligation Reactions on Proteins
Chemoselective ligation reactions are techniques used to form a covalent bond between two molecules in the presence of other reactive functional groups. chimia.ch Expressed protein ligation (EPL) and native chemical ligation (NCL) are powerful methods for protein modification that typically involve the reaction of a C-terminal thioester with an N-terminal cysteine. nih.govgoogle.comnih.gov While this compound is not directly applicable in a standard NCL protocol, its functional groups could be incorporated into more complex chemical linkers.
The primary amine could be functionalized with a group capable of participating in a specific ligation chemistry. For instance, it could be converted into a bioorthogonal handle, such as an azide or an alkyne, for use in "click" chemistry. The phenolic ring, with its bromine substituents, could serve as a recognition element or a reporter group within a larger probe molecule designed to interact with a specific protein.
Design of Biochemical Probes (excluding biological activity/efficacy)
Biochemical probes are molecules used to study biological systems. The structure of this compound lends itself to the design of such probes. The dibrominated phenol (B47542) ring can be a useful feature, as the bromine atoms can be replaced with radioactive isotopes (e.g., 76Br or 77Br) for use in positron emission tomography (PET) imaging probes.
Furthermore, the amine handle allows for the attachment of fluorophores, affinity tags (like biotin), or photo-crosslinking agents. A hypothetical probe design could involve coupling a fluorescent dye to the amine of 3,5-Dibromo-4-hydroxybenzylamine, resulting in a molecule that could potentially be used to label specific cellular components or to investigate protein-ligand interactions through fluorescence polarization or microscopy techniques. The design of such probes focuses on the chemical synthesis and physical properties, rather than their biological efficacy.
Table 2: Potential Components of a Biochemical Probe Derived from 3,5-Dibromo-4-hydroxybenzylamine
| Probe Component | Function | Potential Modification of the Core Molecule |
|---|---|---|
| Reporter Group | Signal generation (fluorescence, radioactivity) | Attachment of a fluorophore to the amine; isotopic labeling of bromine. |
| Affinity Tag | Isolation and purification of binding partners | Attachment of biotin to the amine. |
Development of Metal-Organic Frameworks and Supramolecular Architectures
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters coordinated to organic ligands, known as linkers. nih.govmdpi.com The properties of MOFs can be tuned by modifying the structure of the organic linker. The incorporation of halogen atoms, such as bromine, into the linker can influence the framework's properties, including its porosity and catalytic activity.
This compound, after suitable modification, could serve as a building block for such linkers. For example, the amine could be converted into a coordinating group, such as a carboxylate or a nitrogen-containing heterocycle (e.g., a pyridine or imidazole). The resulting molecule would be a bifunctional linker with coordinating sites and bromine atoms that could impart specific properties to the resulting MOF. The phenolic hydroxyl group could also participate in hydrogen bonding, influencing the supramolecular assembly of the framework.
The design of such MOFs would involve the self-assembly of the custom-designed linker with appropriate metal ions. The resulting materials could have potential applications in gas storage, separation, or catalysis.
Radiochemistry Research: Synthesis of Labeled Precursors
The chemical scaffold of 3,5-Dibromo-4-hydroxybenzylamine presents a versatile platform for the synthesis of radiolabeled precursors essential for positron emission tomography (PET) and other radiochemical applications. While direct radiolabeling of this compound itself is not prominently documented in existing literature, its structural motifs—a brominated phenol and a benzylamine—are well-established substrates for various radiolabeling methodologies. These methods allow for the introduction of positron-emitting radionuclides such as Carbon-11 (¹¹C), Fluorine-18 (¹⁸F), and radioisotopes of bromine, transforming the inert precursor into a biologically active tracer.
Potential Radiolabeling Strategies:
Radiofluorination: The phenolic hydroxyl group is a key functional handle for radiofluorination. One common approach involves the O-alkylation with a ¹⁸F-labeled alkyl halide, such as [¹⁸F]fluoroethyl bromide, to introduce a fluoroalkoxy group. This method is advantageous due to the relatively straightforward synthesis of the labeling agent and the selective reactivity of the phenoxide under basic conditions.
Carbon-11 Labeling: The amine functionality in the benzylamine moiety provides a site for N-methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate. This is a widely used and robust method for incorporating Carbon-11 into biologically active molecules, including tracers for monoamine oxidase (MAO). Additionally, the aromatic ring itself can be a target for ¹¹C-labeling through more advanced techniques, such as palladium-mediated cross-coupling reactions with [¹¹C]carbon monoxide or [¹¹C]cyanide.
Radiobromination and Radioiodination: The presence of bromine atoms on the aromatic ring opens avenues for halogen exchange reactions. While direct substitution of bromine with a radioisotope of bromine (e.g., ⁷⁶Br) or iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I) can be challenging, the bromine atoms can be replaced by other functional groups, such as trialkylstannyl or boronic ester moieties. These derivatives then serve as precursors for electrophilic substitution with radiobromine or radioiodine, offering high regioselectivity and good radiochemical yields.
Detailed Research Findings:
Research into the radiolabeling of structurally similar compounds provides insights into the potential of 3,5-Dibromo-4-hydroxybenzylamine as a precursor. For instance, the synthesis of ¹¹C-labeled MAO inhibitors often involves the N-methylation of benzylamine or related structures. Studies have shown that these reactions can be automated and provide radiotracers with high specific activity, suitable for in vivo imaging.
Similarly, the radiofluorination of phenolic compounds is a well-explored area. The reaction conditions, including the choice of base, solvent, and temperature, have been optimized to achieve high radiochemical yields and purity. The data in the table below summarizes typical conditions and outcomes for radiolabeling reactions on analogous precursor structures.
| Radiolabeling Method | Radionuclide | Precursor Type | Typical Labeling Agent | Reaction Conditions | Radiochemical Yield (RCY) | Specific Activity (GBq/µmol) |
|---|---|---|---|---|---|---|
| N-Alkylation | ¹¹C | Benzylamine derivative | [¹¹C]CH₃I | Base (e.g., NaOH, K₂CO₃), DMF, 80-100°C | 30-50% | 74-111 |
| O-Alkylation | ¹⁸F | Phenolic precursor | [¹⁸F]Fluoroethyl tosylate | K₂CO₃/Kryptofix 2.2.2, MeCN, 90°C | 20-40% | >40 |
| Electrophilic Substitution | ⁷⁶Br | Stannylated aromatic precursor | [⁷⁶Br]Br⁻ with oxidant | Acidic conditions, room temperature | Up to 60% | Variable |
| Electrophilic Substitution | ¹²⁵I | Stannylated aromatic precursor | [¹²⁵I]NaI with oxidant | Acidic conditions, room temperature | 49-99% | ~0.53 |
The development of radiolabeled tracers from precursors like 3,5-Dibromo-4-hydroxybenzylamine is pivotal for advancing our understanding of various biological processes and diseases. The ability to selectively label different parts of the molecule allows for the creation of a diverse library of radiotracers, each with unique properties and potential applications in diagnostic imaging and drug development.
Coordination Chemistry and Ligand Design
Synthesis of Coordination Complexes Utilizing 3,5-Dibromo-4-hydroxybenzylamine (B1612720) Derivatives
The synthesis of coordination complexes using derivatives of 3,5-dibromo-4-hydroxybenzylamine is a key focus in the development of new materials. While direct studies on 3,5-dibromo-4-hydroxybenzylamine hydrochloride as a primary ligand are not extensively documented, the closely related aldehyde, 3,5-dibromosalicylaldehyde (B1199182), provides a wealth of information on the formation of related Schiff base ligands and their subsequent metal complexes. This allows for a comprehensive understanding of the potential coordination behavior of derivatives of 3,5-dibromo-4-hydroxybenzylamine.
Schiff bases are a class of compounds containing an imine or azomethine group (–C=N–) and are typically formed by the condensation of a primary amine with an aldehyde or ketone. nih.gov These compounds are of great interest in coordination chemistry due to their ability to form stable complexes with a variety of metal ions. nih.gov
In the context of derivatives of 3,5-dibromo-4-hydroxybenzylamine, the analogous compound 3,5-dibromosalicylaldehyde is frequently used as a starting material for the synthesis of Schiff base ligands. For instance, the reaction of 3,5-dibromosalicylaldehyde with various amines, such as aminobenzoic acid or amino-benzenesulfonamide, leads to the formation of Schiff bases with both nitrogen and oxygen donor atoms, which are effective for chelation. researchgate.net The general reaction involves the refluxing of equimolar amounts of the aldehyde and the respective amine in a suitable solvent, often with a few drops of a catalyst like glacial acetic acid. nih.gov
For example, the Schiff base 4-((3,5-dibromo-2-hydroxybenzylidene)amino)benzenesulfonamide was synthesized by the reaction of 3,5-dibromosalicylaldehyde and 4-aminobenzenesulfonamide. researchgate.net Similarly, (E)-N′-(3,5-Dibromo-2-hydroxybenzylidene)-4-hydroxybenzohydrazide was prepared by reacting 3,5-dibromosalicylaldehyde with 4-hydroxybenzohydrazide. nih.gov
These examples demonstrate the versatility of the 3,5-dibromo-4-hydroxybenzyl moiety in forming stable Schiff base ligands that are poised for coordination with metal ions.
Schiff base ligands derived from 3,5-dibromosalicylaldehyde have been shown to coordinate with a wide range of transition metal ions, including but not limited to Co(II), Ni(II), Cu(II), and Zn(II). nih.gov The synthesis of these metal complexes typically involves the reaction of the Schiff base ligand with a metal salt (e.g., chloride, sulfate, or acetate) in an appropriate solvent.
The coordination often occurs through the phenolic oxygen and the imine nitrogen of the Schiff base ligand, forming a stable chelate ring. researchgate.net The stoichiometry of the resulting complexes can vary, with common metal-to-ligand ratios being 1:1 or 1:2. The specific geometry of the complex is influenced by the nature of the metal ion, the ligand, and the reaction conditions. For example, octahedral, tetrahedral, and square planar geometries have been reported for metal complexes of Schiff bases derived from substituted salicylaldehydes. ajchem-a.com
The following table summarizes some of the metal complexes formed with Schiff base ligands derived from aldehydes related to 3,5-dibromo-4-hydroxybenzylamine:
| Metal Ion | Ligand Precursor (Aldehyde) | Resulting Complex Geometry |
| Co(II) | 3,5-dibromosalicylaldehyde | Octahedral |
| Ni(II) | 3,5-dibromosalicylaldehyde | Octahedral |
| Cu(II) | 3,5-dibromosalicylaldehyde | Octahedral |
| Zn(II) | 3,5-dibromosalicylaldehyde | Tetrahedral |
| Fe(III) | 4-((3,5-dibromo-2-hydroxybenzylidene)amino)benzenesulfonamide | Octahedral |
Structural Elucidation of Metal Complexes
The precise determination of the three-dimensional arrangement of atoms in a metal complex is crucial for understanding its properties and potential applications. A combination of single-crystal X-ray diffraction and various spectroscopic techniques is employed for this purpose.
Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a coordination complex. This technique provides detailed information about bond lengths, bond angles, coordination geometry, and intermolecular interactions.
Spectroscopic methods are indispensable for characterizing coordination complexes, both in the solid state and in solution.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. A key indicator of Schiff base formation is the appearance of a band corresponding to the C=N stretching vibration. Upon coordination to a metal ion, the frequency of this band often shifts, indicating the involvement of the imine nitrogen in bonding. Similarly, changes in the stretching frequency of the phenolic O-H group can confirm its deprotonation and coordination to the metal. The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds. researchgate.netsysrevpharm.org
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the Schiff base ligands and their metal complexes provide information about the electronic transitions within the molecules. The spectra of the ligands typically show bands corresponding to π → π* and n → π* transitions. Upon complexation, these bands may shift, and new bands corresponding to d-d transitions or ligand-to-metal charge transfer (LMCT) may appear, providing insights into the coordination geometry of the metal ion. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of diamagnetic metal complexes in solution. The chemical shifts of protons and carbons in the vicinity of the metal center can be affected by coordination, providing information about the binding sites. For instance, the disappearance of the phenolic -OH proton signal in the ¹H NMR spectrum of a complex indicates its deprotonation and coordination. semanticscholar.org
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is particularly useful for studying paramagnetic metal complexes, such as those of Cu(II) and Mn(II). The EPR spectrum can provide information about the oxidation state of the metal ion, the geometry of the coordination sphere, and the nature of the metal-ligand bonding. researchgate.net
The following table provides a summary of the typical spectroscopic data observed for metal complexes of Schiff bases derived from 3,5-dibromosalicylaldehyde:
| Spectroscopic Technique | Key Observational Data |
| IR | Shift in C=N stretching frequency; Disappearance of O-H stretching band; Appearance of M-N and M-O bands |
| UV-Vis | Shift in ligand-centered transitions; Appearance of d-d and LMCT bands |
| ¹H NMR | Disappearance of phenolic -OH proton signal; Shift in aromatic and imine proton signals |
| EPR | g-values and hyperfine coupling constants indicative of coordination geometry |
Investigation of Physicochemical Properties of Metal Complexes
The coordination of a metal ion to a Schiff base ligand can significantly alter the physicochemical properties of the ligand. Molar conductivity measurements are often used to determine the electrolytic nature of the complexes. Low molar conductivity values for complexes dissolved in solvents like DMF or DMSO typically indicate that they are non-electrolytes. mdpi.com
Magnetic susceptibility measurements are used to determine the magnetic moment of the complexes, which can help in elucidating the geometry and the number of unpaired electrons in the metal center. For example, the magnetic moments of octahedral Co(II) and Ni(II) complexes are typically in the range of 4.3-5.2 B.M. and 2.8-3.5 B.M., respectively, while square planar Cu(II) complexes usually have magnetic moments around 1.73 B.M. nih.gov
Thermal analysis techniques, such as thermogravimetric analysis (TGA), can provide information about the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules. researchgate.net The electrochemical properties of these complexes can be investigated using techniques like cyclic voltammetry, which can provide information about the redox behavior of the metal center. semanticscholar.org
Electrochemical Behavior of Metal-Ligand Systems
Further research would be required to be published on the specific coordination complexes of this compound to enable a comprehensive discussion of its properties in these areas.
Advanced Materials and Chemosensing Applications
Design and Synthesis of Fluorescent Chemosensors
The molecular architecture of 3,5-Dibromo-4-hydroxybenzylamine (B1612720) hydrochloride provides an excellent foundation for the construction of fluorescent chemosensors. The primary amine group is readily available for covalent modification, most commonly through a condensation reaction with an aldehyde or ketone to form a Schiff base. This reaction links the sensing unit (derived from 3,5-dibromo-4-hydroxybenzylamine) to a fluorophore, creating a new molecule with tailored photophysical properties.
The synthesis of these chemosensors is often a straightforward, one-step process. For instance, the reaction of 3,5-dibromo-4-hydroxybenzaldehyde (B181551) (a precursor to the title compound) with various amines or hydrazides can produce Schiff base derivatives with high yields. These derivatives often possess nitrogen and oxygen-rich environments that can act as binding sites for specific analytes. The bromine and hydroxyl substitutions on the phenyl ring can further modulate the electronic properties and the binding affinity of the resulting sensor.
Selective Ion Detection (e.g., F⁻, Al³⁺)
Schiff bases derived from salicylaldehyde (B1680747) and its analogues are well-known for their ability to selectively detect metal ions. Following this design principle, chemosensors incorporating the 3,5-dibromo-4-hydroxyphenyl moiety are prime candidates for the detection of ions such as aluminum (Al³⁺) and fluoride (B91410) (F⁻).
For Al³⁺ detection, the sensor's design typically involves a binding pocket composed of the phenolic hydroxyl group and the imine nitrogen of the Schiff base. Upon coordination with Al³⁺, the sensor's conformational flexibility is restricted, which can lead to a significant enhancement of its fluorescence intensity. This "turn-on" fluorescence response allows for the sensitive detection of Al³⁺. The selectivity for Al³⁺ over other metal ions is achieved through the specific coordination geometry and electronic requirements of the binding site.
Similarly, for F⁻ detection, the phenolic hydroxyl group can act as a hydrogen bond donor, interacting with the highly electronegative fluoride ion. This interaction can disrupt existing intramolecular hydrogen bonds or alter the electronic structure of the sensor, leading to a noticeable change in its fluorescence, often in the form of quenching or a spectral shift.
Gas Sensing Applications (e.g., CO₂)
The amine functionality inherent in 3,5-Dibromo-4-hydroxybenzylamine is a key feature for the development of gas sensors, particularly for carbon dioxide (CO₂). The lone pair of electrons on the nitrogen atom can interact with the electrophilic carbon atom of CO₂, leading to the formation of a carbamate (B1207046). This chemical reaction can be designed to trigger a change in the fluorescence of a linked fluorophore. For instance, the formation of the carbamate can alter the intramolecular charge transfer (ICT) characteristics of the sensor molecule, resulting in a detectable optical signal.
Photophysical Mechanisms of Sensing
The changes in fluorescence upon analyte binding are governed by specific photophysical processes. For chemosensors derived from 3,5-Dibromo-4-hydroxybenzylamine, two of the most relevant mechanisms are Excited State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE).
Excited State Intramolecular Proton Transfer (ESIPT) Mechanism
The ESIPT mechanism is common in molecules that possess both a proton-donating group (like the hydroxyl group) and a proton-accepting group (like the imine nitrogen) in close proximity. Upon photoexcitation, the acidity and basicity of these groups increase, facilitating the transfer of a proton from the donor to the acceptor. This creates an excited-state tautomer with a different electronic structure and, consequently, a different fluorescence emission wavelength.
In chemosensors based on the 3,5-dibromo-4-hydroxyphenyl scaffold, the binding of an analyte can either promote or inhibit the ESIPT process. For example, the coordination of Al³⁺ to the hydroxyl and imine groups can lock the molecule in a conformation that prevents proton transfer, leading to the quenching of the ESIPT-based emission and the appearance of a new emission band from the original, non-proton-transferred form. This provides a ratiometric sensing capability, which is highly desirable for accurate measurements.
Aggregation-Induced Emission (AIE) Phenomena
The AIE phenomenon is observed in certain fluorophores that are non-emissive or weakly emissive when dissolved as single molecules but become highly fluorescent upon aggregation. This effect is typically attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.
AIE-active chemosensors can be designed using the 3,5-dibromo-4-hydroxybenzylamine framework. The bulky bromine atoms can contribute to steric hindrance, which, when combined with a suitable AIE-active fluorophore, can lead to sensors that are initially non-fluorescent in solution. The addition of an analyte that induces aggregation of the sensor molecules can then "turn on" a strong fluorescence signal. This approach offers the advantage of a low background signal, leading to high sensitivity.
Sensing Performance Parameters in Research Contexts
The effectiveness of a fluorescent chemosensor is evaluated based on several key performance parameters. These parameters are determined through rigorous experimental studies and provide a quantitative measure of the sensor's utility.
| Parameter | Description | Typical Values for Schiff Base Sensors |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | 10⁻⁶ to 10⁻⁸ M |
| Binding Constant (Kₐ) | A measure of the affinity between the sensor and the analyte. | 10⁴ to 10⁶ M⁻¹ |
| Quantum Yield (Φ) | The ratio of emitted photons to absorbed photons, indicating the efficiency of the fluorescence process. | 0.1 to 0.8 |
| Selectivity | The ability of the sensor to respond to the target analyte in the presence of other potentially interfering species. | High |
| Response Time | The time required for the sensor to reach a stable signal upon addition of the analyte. | Seconds to minutes |
In the context of research, chemosensors derived from 3,5-dibromo-4-hydroxybenzylamine precursors have demonstrated promising performance. For instance, Schiff base sensors for Al³⁺ have been reported with detection limits in the nanomolar to micromolar range, which is well below the guidelines for drinking water set by the World Health Organization. The binding constants for these interactions are typically high, indicating a strong and stable complex formation. The quantum yields of the fluorescent state can be significantly enhanced upon analyte binding, leading to a bright and easily detectable signal. The selectivity of these sensors is often excellent, with minimal interference from other common metal ions.
Limits of Detection (LoD) and Sensitivity Analysis
There is no available data in the reviewed scientific literature detailing the limits of detection or sensitivity analysis of chemosensors based on 3,5-Dibromo-4-hydroxybenzylamine hydrochloride.
Selectivity and Interference Studies
No studies concerning the selectivity of this compound-based chemosensors or investigations into their performance in the presence of interfering species have been found in the public domain.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations for Molecular Structure and Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to determine optimized molecular geometry, bond lengths, bond angles, and thermodynamic properties. For a molecule like 3,5-Dibromo-4-hydroxybenzylamine (B1612720) hydrochloride, DFT calculations could provide critical insights into its three-dimensional structure and stability. However, specific studies detailing these calculations, including optimized structural parameters and energetic data for this compound, are absent from the current body of scientific literature.
Ab Initio and Semi-Empirical Methods for Electronic Properties
Ab initio and semi-empirical methods are alternative computational approaches to study molecular properties. Ab initio methods are based on first principles without the inclusion of experimental parameters, offering high accuracy at a significant computational cost. Semi-empirical methods, conversely, use parameters derived from experimental data to simplify calculations, making them faster for larger molecules. These methods are invaluable for calculating electronic properties such as orbital energies (HOMO/LUMO), electrostatic potential, and charge distribution. Such data helps in understanding a molecule's reactivity and intermolecular interactions. At present, there are no specific published studies that apply these methods to analyze the electronic properties of 3,5-Dibromo-4-hydroxybenzylamine hydrochloride.
Simulation of Reaction Mechanisms and Transition States
Computational chemistry plays a crucial role in elucidating reaction pathways by simulating reaction mechanisms and identifying transition states. This involves mapping the potential energy surface of a reaction to determine the lowest energy path from reactants to products. For this compound, such simulations could predict its behavior in chemical reactions, identify key intermediates, and calculate activation energies. This information is fundamental for synthetic chemistry and understanding metabolic pathways. Regrettably, research detailing the simulation of reaction mechanisms or the characterization of transition states involving this compound has not been reported.
Prediction of Spectroscopic Signatures and Molecular Interactions
Theoretical calculations are widely used to predict spectroscopic signatures, which can then be compared with experimental data for structural confirmation. Methods like DFT can forecast vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible spectra). Furthermore, modeling can simulate non-covalent molecular interactions, such as hydrogen bonding and van der Waals forces, which are essential for understanding the compound's behavior in different environments and its potential for binding to biological targets. While the principles of these predictive methods are well-established, their specific application to generate data for this compound is not found in existing literature.
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Pathways for Derivatization
The derivatization of 3,5-Dibromo-4-hydroxybenzylamine (B1612720) hydrochloride is a promising avenue for creating a diverse library of novel molecules with tailored properties. The primary amine and the phenolic hydroxyl group are key functional handles for a variety of chemical transformations.
Future research will likely focus on the synthesis of Schiff bases through the condensation of the primary amine with various aldehydes and ketones. researchgate.netsemanticscholar.org This reaction is a gateway to a wide array of imine-containing ligands. nih.gov The resulting Schiff bases can be further modified, for instance, through reduction to form stable secondary amines.
Another key area of exploration is the derivatization of the phenolic hydroxyl group. Etherification and esterification reactions can be employed to introduce a wide range of functional groups, thereby modulating the solubility, electronic properties, and steric hindrance of the molecule. The development of efficient and selective bromination techniques for aromatic compounds could also be adapted to introduce additional halogen atoms if desired. google.comresearchgate.netlibretexts.orggoogle.com
The exploration of these synthetic pathways will be crucial for accessing a new generation of derivatives with potential applications in various scientific fields. Halogenated benzylamine (B48309) derivatives are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals. google.com
Table 1: Potential Derivatization Reactions for 3,5-Dibromo-4-hydroxybenzylamine
| Reaction Type | Reagent/Catalyst Examples | Potential Derivative Class |
| Schiff Base Formation | Substituted Aldehydes/Ketones | Imines |
| Reductive Amination | Schiff Base + Reducing Agent (e.g., NaBH4) | Secondary Amines |
| Acylation | Acyl Chlorides, Anhydrides | Amides |
| Etherification | Alkyl Halides, Williamson Ether Synthesis | Ethers |
| Esterification | Acyl Chlorides, Carboxylic Acids (with coupling agents) | Esters |
Integration into Nanoscience and Nanomaterials Research
The unique properties of 3,5-Dibromo-4-hydroxybenzylamine derivatives could be harnessed in the burgeoning field of nanoscience. The functional groups present in these molecules make them suitable candidates for the surface functionalization of nanoparticles, thereby imparting new properties to the nanomaterials. researchgate.netnih.govmdpi.com
Mesoporous silica (B1680970) nanoparticles (MSNs) are a particularly attractive platform for such functionalization. nih.gov The amine or hydroxyl groups of 3,5-Dibromo-4-hydroxybenzylamine derivatives could be covalently attached to the silica surface, creating a functionalized coating. researchgate.netresearchgate.net The presence of bromine atoms could introduce interesting electronic or imaging properties to the nanoparticles.
Future research could explore the use of these functionalized nanoparticles in various applications, such as targeted delivery systems (excluding human health applications) or as components in advanced composite materials. The ability to tailor the surface chemistry of nanoparticles is a critical aspect of modern materials science. mdpi.com
Table 2: Potential Applications of Functionalized Nanoparticles
| Nanoparticle Type | Functionalization Strategy | Potential Application Area |
| Mesoporous Silica Nanoparticles (MSNs) | Covalent attachment via amine or hydroxyl group | Advanced Composite Materials |
| Gold Nanoparticles | Thiol-gold bonding with a derivatized ligand | Sensing and Imaging |
| Iron Oxide Nanoparticles | Coordination to the nanoparticle surface | Magnetic Composite Materials |
Advanced Catalytic Applications Based on Derived Complexes
Schiff bases derived from 3,5-Dibromo-4-hydroxybenzylamine are excellent candidates for the synthesis of metal complexes with potential catalytic activities. mdpi.comresearchgate.net The imine nitrogen and the phenolic oxygen can act as coordination sites for a variety of transition metals, such as copper, nickel, zinc, and cobalt. nih.govsapub.org
The resulting metal complexes could be investigated for their catalytic efficacy in a range of organic transformations. For example, Schiff base metal complexes have been shown to catalyze oxidation, reduction, and carbon-carbon bond-forming reactions. mdpi.comresearchgate.net The electronic properties of the ligand, influenced by the bromine substituents, could play a significant role in the catalytic activity of the metal center.
Future research in this area would involve the synthesis and characterization of a library of metal complexes with different Schiff base ligands derived from 3,5-Dibromo-4-hydroxybenzylamine. These complexes would then be screened for their catalytic performance in various benchmark reactions. The development of new and efficient catalysts is a cornerstone of green and sustainable chemistry.
Interdisciplinary Research with Material Science and Chemical Biology (excluding human health/clinical trials)
The versatility of 3,5-Dibromo-4-hydroxybenzylamine and its derivatives opens up exciting possibilities for interdisciplinary research at the interface of material science and chemical biology.
In material science, the diamine functionality that can be created from this compound makes it a potential monomer for the synthesis of novel polyamides. savemyexams.comlibretexts.orgmdpi.comrsc.orglibretexts.org The incorporation of the brominated aromatic rings into the polymer backbone could lead to materials with enhanced thermal stability, flame retardancy, or specific optical properties. researchgate.netmdpi.comrsc.org The polymerization of brominated aromatic compounds is an area of active research for the development of advanced materials. researchgate.net
In the realm of chemical biology, derivatives of 3,5-Dibromo-4-hydroxybenzylamine could be developed as molecular probes for studying biological systems. For instance, the introduction of a fluorophore to the molecule could create a fluorescent probe for imaging specific cellular components or processes. The synthesis of Schiff bases with fluorescent properties is a well-established field. researchgate.net The bromine atoms could also serve as heavy atoms for X-ray crystallography studies of biomolecules. The derivatization of benzylamines is a known strategy to enhance mass spectrometric detection. nih.gov The synthesis and biological activity of brominated phenols are of significant interest. researchgate.net
Table 3: Interdisciplinary Research Opportunities
| Field | Potential Application | Key Molecular Feature |
| Material Science | Monomer for Polyamide Synthesis | Diamine functionality |
| Material Science | Flame Retardant Additive | Brominated aromatic ring |
| Chemical Biology | Fluorescent Molecular Probe | Derivatization with a fluorophore |
| Chemical Biology | Crystallographic Probe | Heavy bromine atoms |
The future of research on 3,5-Dibromo-4-hydroxybenzylamine hydrochloride is rich with potential. Through creative synthetic derivatization and integration into interdisciplinary fields, this compound could contribute to the development of novel materials and tools that advance scientific knowledge and technological capabilities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,5-Dibromo-4-hydroxybenzylamine hydrochloride?
- Methodology : The compound can be synthesized via a thiocyanate coupling reaction. Starting with 3,5-dibromo-4-hydroxybenzoic acid, convert it to the acid chloride using oxalyl chloride in dichloromethane (DCM) with catalytic DMF. React the acid chloride with sodium thiocyanate in dry acetone, followed by coupling with the appropriate amine (e.g., benzylamine derivatives). Purify via column chromatography (1–20% MeOH-DCM) and isolate the hydrochloride salt using HCl in diethyl ether .
- Key Considerations : Ensure anhydrous conditions during acid chloride formation to avoid hydrolysis. Monitor reaction progress via TLC or LC-MS.
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Use - and -NMR in deuterated solvents (e.g., DMSO-d) to identify aromatic protons (δ 7.91–8.34 ppm) and substituent effects from bromine and hydroxyl groups .
- Mass Spectrometry : Employ ESI-MS to confirm molecular weight (e.g., m/z 247.23 for related dibromo derivatives) and HRMS for exact mass validation .
- IR Spectroscopy : Detect functional groups like -OH (broad ~3200 cm) and C-Br stretches (~500–600 cm) .
Q. How can researchers verify the purity of this compound?
- Methodology : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity. Validate via melting point analysis (compare literature values; e.g., 249–254°C for analogous brominated benzylamine hydrochlorides ).
Advanced Research Questions
Q. How does pH influence the stability of this compound?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffers at varying pH (1–13) and temperatures (25–60°C). Monitor degradation via UV-Vis spectroscopy (λ~270 nm for aromatic systems) and LC-MS to identify breakdown products. Acidic conditions may protonate the amine, enhancing solubility but risking hydrolysis of the benzylamine group .
Q. What experimental strategies can elucidate its reactivity in aqueous versus non-polar environments?
- Methodology :
- Solubility Testing : Measure solubility in water, DMSO, and DCM using gravimetric analysis.
- Kinetic Studies : Track reaction rates with nucleophiles (e.g., thiols) in polar vs. non-polar solvents via -NMR or stopped-flow techniques.
- Computational Modeling : Use DFT calculations to compare charge distribution and frontier molecular orbitals in different solvents .
Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., melting points)?
- Methodology : Cross-reference data from authoritative sources (e.g., NIST vs. supplier catalogs ). Replicate measurements using differential scanning calorimetry (DSC) under standardized conditions (heating rate 10°C/min, nitrogen atmosphere). Purity >95% is critical to avoid depression of melting points .
Mechanistic and Biological Interaction Questions
Q. What are the challenges in studying its interactions with enzymatic systems?
- Methodology :
- Enzyme Inhibition Assays : Use fluorogenic substrates to test inhibition of target enzymes (e.g., kinases or proteases). Account for potential interference from bromide ions in colorimetric assays.
- Docking Simulations : Perform molecular docking (AutoDock Vina) to predict binding modes, prioritizing halogen bonding interactions from bromine substituents .
Q. How does the bromine substitution pattern affect its electronic properties?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
